7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione
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Overview
Description
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is a chemical compound with the molecular formula C12H18N6O2 and a molecular weight of 278.316 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. Purine derivatives are known for their significant biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves several steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are commonly used for the synthesis of piperazine derivatives, which are key intermediates in the production of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar structural features.
3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione: A compound with a similar core structure but different substituents.
Uniqueness
7-Ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-3-18-8-9(16(2)12(20)15-10(8)19)14-11(18)17-6-4-13-5-7-17/h13H,3-7H2,1-2H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKRGIGKFPKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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